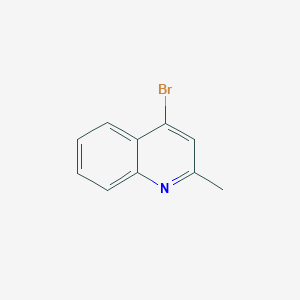

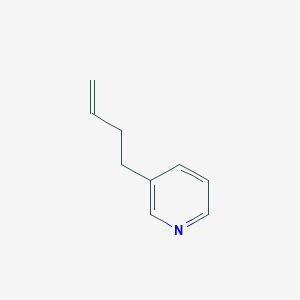

3-(But-3-en-1-yl)pyridine

Overview

Description

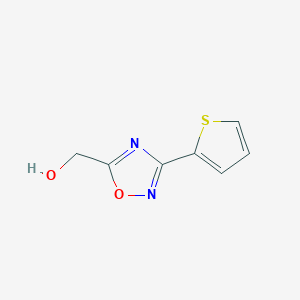

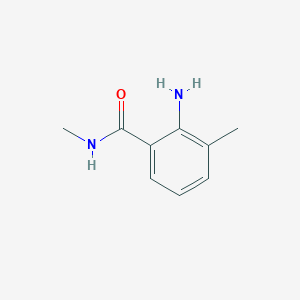

3-(But-3-en-1-yl)pyridine is a pyridine derivative with a butenyl group attached to the nitrogen-containing aromatic ring. Pyridine derivatives are of significant interest in the field of organic chemistry due to their diverse applications, including their use as ligands in coordination chemistry and their potential biological activities.

Synthesis Analysis

The synthesis of pyridine derivatives can be achieved through various methods, including condensation reactions. For instance, the condensation of substituted 1-buten-3-yne with ketones and ammonia over a catalyst such as Cd3(PO4)/Al2O3 can lead to the formation of pyridine bases, as demonstrated in the synthesis of pyridine bases derived from 1-buten-3-ynes . This method provides a versatile approach to synthesizing substituted pyridines, which could potentially be applied to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be characterized using various spectroscopic techniques and computational methods. For example, X-ray diffraction (XRD) and density functional theory (DFT) studies can be used to determine the molecular structure and confirm the synthesis of novel pyridine derivatives . These techniques provide insights into the arrangement of atoms within the molecule and the electronic properties that may influence reactivity and biological activity.

Chemical Reactions Analysis

Pyridine derivatives can participate in a range of chemical reactions, including oxidative coupling reactions. An example of such reactivity is seen in the oxidative coupling of alkanones with pyridine derivatives coordinated to palladium(II), leading to the formation of complex molecules that incorporate masked amino acid derivatives . This demonstrates the potential of pyridine derivatives to engage in complex transformations, which could be explored for the synthesis of this compound and its further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the presence of substituents can affect the stability of oligomers formed by pyridine derivatives, as seen in the case of 3-(dimethylboryl)pyridine, which assembles into a rigid cyclic tetramer . Additionally, the electronic properties, such as the frontier molecular orbitals and molecular electrostatic potential, can be computed to predict the reactivity and biological activity of these compounds . These properties are crucial for understanding the behavior of pyridine derivatives in various environments and for their application in chemical synthesis and biological systems.

Scientific Research Applications

Sensor Development

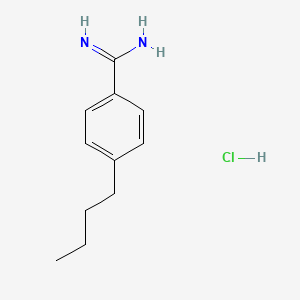

A study by Li et al. (2019) highlights the use of 3-(But-3-en-1-yl)pyridine in developing optical sensors. The research focused on creating a nanosensor using a lanthanide coordination complex, where this compound played a crucial role. This sensor demonstrated rapid response and high sensitivity, particularly in detecting hydrogen chloride (HCl) through luminescent signal transduction, indicating its potential in environmental monitoring and chemical analysis (Li et al., 2019).

Optoelectronic Materials

Irfan et al. (2019) explored the optoelectronic properties of this compound derivatives. The study found these compounds exhibit desirable characteristics for use in organic semiconductor devices, including high electron affinity and effective charge transfer. These properties make them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices (Irfan et al., 2019).

Metal Ion Extraction

Pearce et al. (2019) investigated the use of this compound derivatives in metal ion extraction. The study synthesized various pyridine-based ligands and tested their effectiveness in extracting Ni(II) and Cu(II) ions. This research contributes to the development of more efficient methods for metal extraction and purification in industrial processes (Pearce et al., 2019).

Synthesis of Metal Complexes

Research by Abid et al. (2021) involved synthesizing metal complexes using a ligand based on this compound. The study provides insights into the octahedral geometry of these complexes and their potential applications in areas like catalysis and material science (Abid et al., 2021).

Luminescent Materials

Ershov et al. (2023) synthesized a compound related to this compound, exploring its structure and luminescent properties. This work has implications for the development of new luminescent materials, which could be utilized in lighting, display technologies, and biological imaging (Ershov et al., 2023).

Nonlinear Optical Materials

Maidur et al. (2021) examined the nonlinear optical properties of pyridine-based anthracene chalcones. This research provides insights into the development of materials for optical power limiting and switching applications, which are crucial in telecommunications and laser technology (Maidur et al., 2021).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to use personal protective equipment and ensure adequate ventilation when handling this chemical .

properties

IUPAC Name |

3-but-3-enylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-2-3-5-9-6-4-7-10-8-9/h2,4,6-8H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXYMVRAJICZMIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90553010 | |

| Record name | 3-(But-3-en-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71532-24-6 | |

| Record name | 3-(But-3-en-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-Buten-1-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.